molecular formula C8H5FN2O B13030061 4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Cat. No.: B13030061
M. Wt: 164.14 g/mol
InChI Key: FDIFNSQKLYZLJB-UHFFFAOYSA-N
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Description

4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings. The presence of a fluorine atom and an aldehyde group makes it a versatile intermediate in organic synthesis. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde typically involves the reaction of a fluorinated pyrrole with a suitable aldehyde precursor. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an aldehyde under controlled conditions . The reaction is usually carried out at elevated temperatures, around 50°C, to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

    Reduction: 4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby preventing the activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile intermediate in the synthesis of biologically active molecules.

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H5FN2O/c9-7-2-10-3-8-6(7)1-5(4-12)11-8/h1-4,11H

InChI Key

FDIFNSQKLYZLJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=CN=CC(=C21)F)C=O

Origin of Product

United States

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